3-(4-Fluorobenzoyl)-2-methylindolizine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

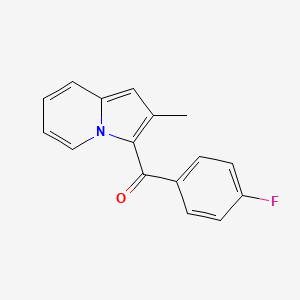

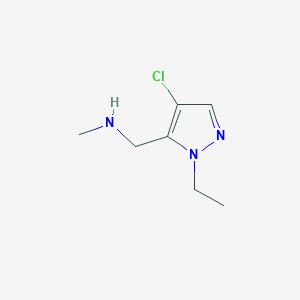

The compound “3-(4-Fluorobenzoyl)-2-methylindolizine” is a complex organic molecule. It likely contains an indolizine core (a bicyclic structure composed of a pyridine ring fused to a pyrrole ring), substituted at the 2-position with a methyl group and at the 3-position with a 4-fluorobenzoyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to have aromaticity due to the indolizine core, with additional complexity introduced by the 4-fluorobenzoyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorobenzoyl group) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Structural Analysis and Inhibitory Action

- Structural Investigation in Tuberculosis Treatment: A structural analysis of a phenylindolizine-based drug, closely related to 3-(4-Fluorobenzoyl)-2-methylindolizine, revealed its inhibitory action against Mycobacterium tuberculosis. This study utilized Hirshfeld surface analysis and fingerprint plots to characterize intermolecular interactions crucial for the observed crystal structure, highlighting the importance of C—H⋯O, C—H⋯F, and C—H⋯π interactions (Hasija et al., 2020).

Antimicrobial Applications

- Synthesis for Antimicrobial Analogs: A study focused on synthesizing new derivatives bearing a fluorine atom, similar to this compound, for potential antimicrobial applications. These derivatives were tested against various bacterial and fungal strains, indicating the critical role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Synthesis Techniques and Chemical Properties

- Synthesis of Related Compounds: Research into the synthesis of 3-amino-4-fluoropyrazoles, which are structurally related to this compound, explored new synthetic strategies. These compounds are of interest as building blocks in medicinal chemistry due to their functional groups that allow further functionalization (Surmont et al., 2011).

- New Synthesis Methods for Fluorinated Compounds: The development of a new practical synthesis method for indazoles, using o-fluorobenzaldehydes and their O-methyloximes with hydrazine, demonstrates the versatility in synthesizing fluorine-containing compounds similar to this compound (Lukin et al., 2006).

Application in Polymer Synthesis

- Fluorinated Phthalazinone Monomer Synthesis: The synthesis and characterization of a fluorinated phthalazinone monomer, closely related to this compound, and its polymers show significant potential for applications in engineering plastics and membrane materials due to their excellent solubility and thermal properties (Xiao et al., 2003).

Fluorescent Sensing Applications

- Fluorescent Sensor Development: A fluorescent sensor based on a bisindolizine derivative, structurally similar to this compound, was developed for selective detection of Fe3+ ions. This highlights the potential of such compounds in analytical chemistry and environmental monitoring (A. I et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

(4-fluorophenyl)-(2-methylindolizin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c1-11-10-14-4-2-3-9-18(14)15(11)16(19)12-5-7-13(17)8-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJJNJLHVWJQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326841 |

Source

|

| Record name | (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49673610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

301860-36-6 |

Source

|

| Record name | (4-fluorophenyl)-(2-methylindolizin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2952211.png)

![1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2952215.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate](/img/structure/B2952223.png)

![N-butyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2952224.png)

![N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2952225.png)

![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)

![8-fluoro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2952229.png)

![(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2952230.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2952232.png)